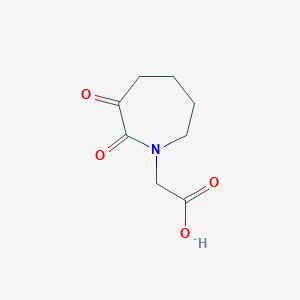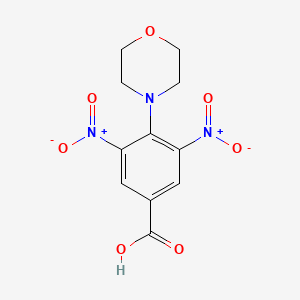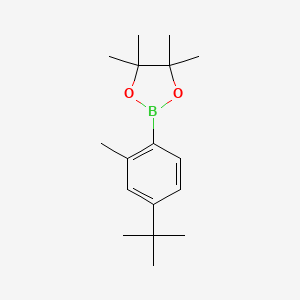
(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester
Übersicht
Beschreibung
“(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” is a chemical compound with the empirical formula C16H25BO2 . It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters like “(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” often involves borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of “(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” can be represented by the InChI key SAWJXFQIAPLBEA-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic esters like “(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
“(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” is a solid compound . Its molecular weight is 260.18 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis of Tert-Butyl Esters
A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters using palladium acetate and triphenylphosphine as a catalyst system has been developed. This method achieves up to 94% yields and is applicable to a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters (Xinjian Li et al., 2014).
Rhodium-Catalyzed Enantioselective Synthesis
Aryl pinacolboronic esters have been used effectively in the enantioselective synthesis of indanols bearing tertiary alcohol groups via intramolecular hydroarylation of unactivated ketones. This process complements traditional nucleophilic additions by offering a robust method for synthesizing complex molecules with high stereoselectivity (G. Gallego & R. Sarpong, 2012).
Copolymer Synthesis and Characterization
Isopropenyl boronic acid pinacol ester has been utilized as a comonomer in radical polymerization with common vinyl monomers, leading to the synthesis of copolymers with unique properties. These studies provide insights into the monomer character and potential applications in creating new materials (H. Makino et al., 2020).
Decarboxylative Borylation of Carboxylic Acids
A novel method for the decarboxylative borylation of aryl and alkenyl carboxylic acids to aryl boronate esters has been introduced, utilizing tert-butyl isonicotinate as a catalyst. This method enables the use of carboxylic acids as building blocks in organic synthesis, expanding the toolbox for synthetic chemists (Wan-Min Cheng et al., 2017).
Metal- and Additive-Free Photoinduced Borylation
A metal- and additive-free method for converting haloarenes directly to boronic acids and esters has been developed. This photoinduced borylation protocol eliminates the need for expensive and toxic metal catalysts or ligands, offering a simpler and more environmentally friendly approach to synthesizing boronic acids and esters (A. Mfuh et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “(4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry .
Wirkmechanismus
Target of Action
The primary target of the compound (4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway leads to the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron reagents, which have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Pharmacokinetics
It is known that boronic acids and their esters, including this compound, are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of (4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organoboron reagents . These reagents can be used in further chemical reactions, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Tert-butyl-2-methylphenyl)boronic acid pinacol ester can be influenced by environmental factors such as pH. As mentioned earlier, the hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be affected by the pH of its environment .
Eigenschaften
IUPAC Name |
2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO2/c1-12-11-13(15(2,3)4)9-10-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJWXXGTSZCNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
2243254-46-6 | |
| Record name | 2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



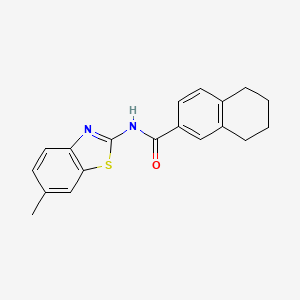

![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)
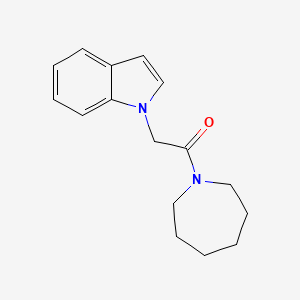

![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)
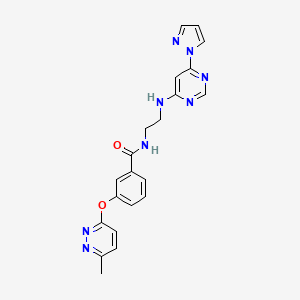
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)
![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)
![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)
